molecular formula C15H22N2O B13956341 (2-Ethylhexylidene)benzohydrazide CAS No. 63451-38-7

(2-Ethylhexylidene)benzohydrazide

Cat. No.: B13956341
CAS No.: 63451-38-7
M. Wt: 246.35 g/mol
InChI Key: XSVGJRPPSQWSIM-UHFFFAOYSA-N
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Description

(2-Ethylhexylidene)benzohydrazide is a hydrazone derivative synthesized via the condensation of benzohydrazide with 2-ethylhexanal. These compounds typically feature a benzohydrazide core (a benzene ring linked to a hydrazide group) and an aldehyde-derived substituent, forming a Schiff base (imine) linkage. The 2-ethylhexylidene group introduces a branched alkyl chain, which may enhance lipophilicity and influence biological activity .

Synthesis of analogous compounds involves:

Preparation of benzohydrazide precursors via hydrazine hydrate treatment of ester intermediates (e.g., methyl 4-formyl benzoate → hydrazide) .

Condensation with substituted aldehydes under reflux or ultrasound-assisted conditions to form the hydrazone bond .

The structural diversity of benzylidene benzohydrazides arises from variations in substituents on both the benzohydrazide core and the aldehyde-derived moiety, which dictate their physicochemical and biological properties .

Properties

CAS No.

63451-38-7

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(2-ethylhexylideneamino)benzamide

InChI

InChI=1S/C15H22N2O/c1-3-5-9-13(4-2)12-16-17-15(18)14-10-7-6-8-11-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,17,18)

InChI Key

XSVGJRPPSQWSIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C=NNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylhexylidene)benzohydrazide can be synthesized through a one-pot reaction involving the condensation of benzohydrazide with 2-ethylhexanal. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction mixture is refluxed for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylhexylidene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylhexylidene)benzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzylidene Benzohydrazide Derivatives

Compound Name / Substituents Core Structure Modifications Biological Activity (IC₅₀ / MIC) Key Findings References
(2-Ethylhexylidene)benzohydrazide 2-Ethylhexylidene group Not reported in evidence Hypothesized enhanced lipophilicity [Inferred]
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-TMBH 3,4,5-Trimethoxybenzohydrazide + 2-OH N/A Intramolecular H-bonding; crystal stability
2-Iodo-N'-(substituted benzylidene) BH 2-Iodo-benzohydrazide + Ar-CH=N MIC: 200–400 µg/mL (antimicrobial) Significant antifungal/antibacterial activity
Halogenated benzylidene-BH + Benzimidazole Benzimidazole moiety + halogenated Ar IC₅₀: 9.6–16.4 µM (BuChE inhibition) Positional substituent effects on potency
N'-Benzylidene-3,4-dimethoxybenzohydrazide 3,4-Dimethoxybenzohydrazide + Ar-CH=N MIC: <1 µg/mL (antibacterial) High selectivity index (>200 vs. Vero cells)
CHBH (3-chloro-N'-(2-hydroxybenzylidene)-BH) Chloro + 2-OH substituents Anticancer (LSD1 inhibition) Halts proliferation in cancer cell lines

Key Research Findings

Substituent Position and Electronic Effects :

  • Methoxy groups at the 3-position (e.g., compound 9i in ) enhance BuChE inhibition (IC₅₀ = 9.6 µM), while 2- or 4-methoxy substitution reduces activity (IC₅₀ = 14–16 µM) .
  • Halogenation (e.g., 2-iodo in ) improves antimicrobial efficacy, likely due to increased electrophilicity and membrane penetration .

Biological Activity Trends :

  • Antimicrobial : Derivatives with electron-withdrawing groups (e.g., halogens) or bulky alkyl chains (e.g., 2-ethylhexylidene) show enhanced activity against biofilms, outperforming ciprofloxacin in some cases .
  • Anticancer : The presence of hydroxy and chloro substituents (e.g., CHBH) correlates with LSD1 inhibition, a target in myeloid cancers .

Synthetic Methodologies :

  • Ultrasound-assisted synthesis () reduces reaction times and improves yields compared to traditional reflux methods () .
  • Crystal structure analyses () reveal hydrogen-bonding networks critical for stability and solubility .

Contradictions and Limitations

  • Substituent Effects : While methoxy groups enhance enzyme inhibition in , they may reduce antibacterial efficacy in other contexts (e.g., ), highlighting target-dependent variability.
  • Lack of Direct Data : The specific biological data for this compound is absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

(2-Ethylhexylidene)benzohydrazide is a compound belonging to the benzohydrazide family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound generally involves the condensation reaction between benzohydrazide and 2-ethylhexanal. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure of synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that benzohydrazide derivatives exhibit significant antimicrobial properties. For instance, a complex derived from benzohydrazide showed higher activity against various bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL .

Table 1: Antimicrobial Activity of Benzohydrazide Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus62.5
S. pyogenes62.5
A. niger125
E. coli250

Anticancer Activity

Benzohydrazide derivatives have been explored as potential anticancer agents. A study highlighted that certain derivatives exhibited potent antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer), with IC50 values indicating strong inhibition of cell growth .

Table 2: Antiproliferative Activity of Benzohydrazide Derivatives

CompoundCell LineIC50 (µM)
H20A5490.46
MCF-70.29
HeLa0.15
HepG20.21
ErlotinibA5490.20
MCF-70.12

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes such as proliferation and apoptosis. For example, studies have shown that certain benzohydrazides act as inhibitors of epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzohydrazide structure can significantly influence its biological activity. For instance, the introduction of different substituents on the aromatic rings has been correlated with varying degrees of potency against specific targets .

Case Studies

  • Anticancer Potential : A derivative similar to this compound was evaluated for its anticancer properties against multiple cell lines, revealing IC50 values comparable to established chemotherapeutics like erlotinib .
  • Antimicrobial Efficacy : The antimicrobial properties were assessed through various assays demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .

Q & A

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodology :
  • ADME Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Docking Studies : Simulate binding to AChE (PDB: 4EY7) or cancer targets (e.g., EGFR) using AutoDock Vina .

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